molecular formula C24H28N4O5S B2567669 N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide CAS No. 869071-41-0

N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide

Cat. No. B2567669
CAS RN: 869071-41-0
M. Wt: 484.57
InChI Key: YIOKCFHYBLQBAG-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide, commonly known as ITOM, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in cancer research. ITOM is a member of the oxamide family of compounds and has been shown to exhibit potent anticancer activity.

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide is related to various indole and oxazine derivatives with significant implications in synthetic chemistry. One study explored the synthesis of indole-3-pyruvic acid oxime ethers and thieno analogs through a process involving N-allylation and palladium-catalyzed Heck cyclization. This process resulted in oxime ethers of Bz-substituted ethyl indole-3-pyruvates and thienopyrroles, illustrating the compound's relevance in the structural formation of complex molecules (Wensbo & Gronowitz, 1996).

Application in Imaging and Sensing

The compound shares structural similarities with derivatives used in advanced imaging techniques. For example, a derivative was synthesized as a potential positron emission tomography tracer for imaging cancer tyrosine kinase, highlighting the compound's potential application in medical imaging and diagnostics (Ji‐Quan Wang et al., 2005).

Reactivity and Interaction Studies

The reactivity of the compound's analogs with other chemical species has been a subject of study. In one case, the addition of indoles to 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one in an acidic medium was investigated, leading to the formation of specific dihydro-1,3-oxazin-6-ones, demonstrating the compound's potential for chemical reactivity and interaction studies (Usachev et al., 2018).

Antimicrobial and Anti-Inflammatory Applications

The structural analogs of this compound have been assessed for antimicrobial and anti-inflammatory activities. Some studies synthesized and characterized indole derivatives for antimicrobial activity, providing insights into the compound's potential biomedical applications (S. Prasad, 2017). Another study synthesized indolyl azetidinones and tested their anti-inflammatory activity, further indicating the compound's relevance in drug development and therapeutic applications (R. Kalsi et al., 1990).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-17-7-9-19(10-8-17)34(31,32)28-13-4-14-33-22(28)16-27-24(30)23(29)25-12-11-18-15-26-21-6-3-2-5-20(18)21/h2-3,5-10,15,22,26H,4,11-14,16H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOKCFHYBLQBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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